

"Methyl 2-Chloro-6-(trifluoromethyl)nicotinate molecular weight"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 2-Chloro-6-(trifluoromethyl)nicotinate
Cat. No.:	B1391457

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate**, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document explores the molecule's fundamental properties, synthesis, applications, and analytical protocols, grounding all claims in authoritative scientific principles.

Core Molecular Profile and Physicochemical Properties

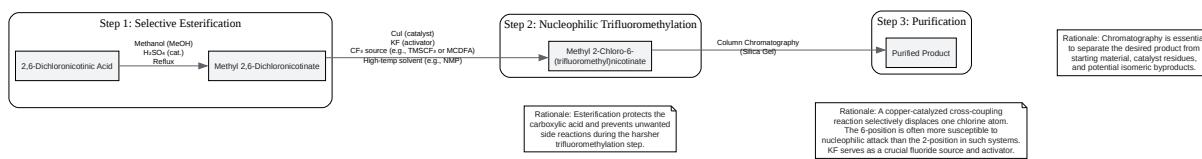
Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in pharmaceutical development. Its structure incorporates three critical pharmacophores: a chloro group, a trifluoromethyl (CF₃) group, and a methyl ester. This unique combination of functional groups dictates its reactivity and utility as a versatile intermediate.

The trifluoromethyl group is particularly significant in drug design. It is a powerful electron-withdrawing group that can drastically alter the physicochemical properties of a parent molecule.^[1] Its inclusion often enhances metabolic stability by blocking sites of oxidation,

increases lipophilicity (which can improve membrane permeability), and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[\[1\]](#)

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate	N/A
CAS Number	1073129-57-3	[2] [3] [4]
Molecular Formula	C ₈ H ₅ ClF ₃ NO ₂	[2] [3] [4]
Molecular Weight	239.58 g/mol	[2] [5]
Appearance	White powder	[4]
Purity	Typically ≥95%	[4]
Storage Conditions	Store at 2-8°C	[4]


Synthesis Strategies and Mechanistic Considerations

The synthesis of highly functionalized pyridines like **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate** requires precise, multi-step strategies. While a specific, published route for this exact isomer (CAS 1073129-57-3) is not readily available in the provided search results, a logical synthetic pathway can be constructed based on established methodologies for analogous compounds, such as its isomers.

A common approach involves the strategic introduction of the trifluoromethyl group onto a pre-existing halogenated nicotinic acid framework. The synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights a key transformation: the trifluoromethylation of an aryl iodide using a copper(I) iodide (CuI) catalyst with methyl chlorodifluoroacetate (MCDFA) as the CF₃ source.[\[6\]](#) This type of cross-coupling reaction is a cornerstone of modern fluorine chemistry.

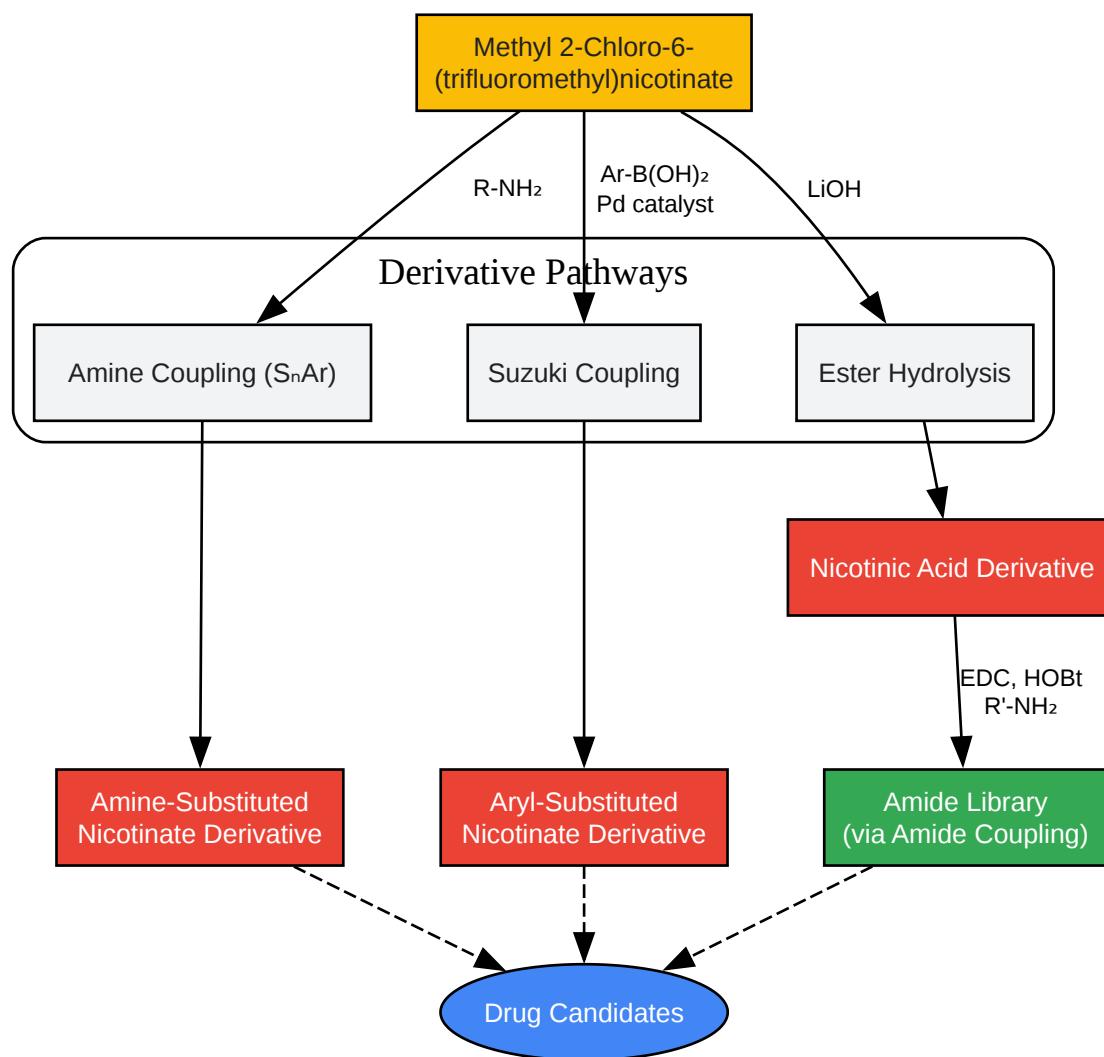
Plausible Synthetic Workflow:

The following workflow illustrates a potential route, starting from a commercially available dichloronicotinic acid. The causality for each step is explained to provide insight into the experimental design.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate**.

Applications in Medicinal Chemistry and Drug Discovery


Methyl 2-Chloro-6-(trifluoromethyl)nicotinate is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its capacity for further chemical modification at three distinct points:

- The Chloro Group (C2): The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, including amines, alcohols, and carbon-based substituents, to build molecular complexity.
- The Methyl Ester (C3): The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in many drugs.

Alternatively, it can be reduced to a primary alcohol.

- The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the electron-withdrawing nature of the existing substituents makes this challenging.

The analogous intermediate, methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been identified as a key component in the synthesis of novel anti-infective agents, underscoring the importance of this structural motif in developing new therapeutics.[6]

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in drug discovery workflows.

Analytical and Quality Control Protocol

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development. A self-validating protocol for quality control would typically involve a combination of chromatographic and spectroscopic techniques.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard method for assessing the purity of a production batch.

1. Objective: To quantify the purity of **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate** and identify any process-related impurities.

2. Materials and Reagents:

- **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade, with 0.1% Formic Acid (v/v)
- Reference standard (if available)
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size)

3. Chromatographic Conditions:

Parameter	Setting	Rationale
Mobile Phase A	Water + 0.1% Formic Acid	Acidification improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Standard organic solvent for reverse-phase chromatography.
Gradient	10% B to 90% B over 15 min	A broad gradient ensures elution of the main compound and any impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for analytical columns of this dimension.
Column Temp.	30°C	Controlled temperature ensures run-to-run reproducibility.
Detection	UV at 254 nm	Aromatic systems typically show strong absorbance at this wavelength.
Injection Vol.	5 µL	A small volume prevents column overloading and peak distortion.

4. Sample Preparation:

- Accurately weigh ~1 mg of the sample.
- Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
- Vortex until fully dissolved.

5. Procedure:

- Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Inject the prepared sample.
- Run the gradient method and collect the data for 20 minutes.
- Analyze the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by system suitability tests. Before running the sample, a standard injection is performed to verify that theoretical plates, peak tailing, and reproducibility are within established limits, confirming the system is performing correctly.

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 2-Chloro-6-(trifluoromethyl)nicotinate** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.^[4]
- **Toxicity:** Specific toxicity data is not available; however, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Methyl 2-chloro-6-(trifluoromethyl)nicotinate - CAS:1073129-57-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. appretech.com [appretech.com]
- 4. Methyl 2-chloro-6-(trifluoromethyl)nicotinate, CasNo.1073129-57-3 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. Methyl 2-Chloro-6-(trifluoromethyl)nicotinate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Methyl 2-Chloro-6-(trifluoromethyl)nicotinate molecular weight"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1391457#methyl-2-chloro-6-trifluoromethyl-nicotinate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com